![molecular formula C19H20N4O5S2 B5172392 4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID](/img/structure/B5172392.png)
4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
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Overview
Description
4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of intermediate compounds. Each step involves specific reaction conditions such as temperature, pressure, and the use of catalysts.
Reaction Conditions: Typical reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or platinum complexes.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
4-[(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include other pyrido[1,2-a]pyrimidine derivatives and thiazolidine derivatives.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable subject of study.
Properties
IUPAC Name |
4-[(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-11-4-2-7-22-16(11)21-15(20-6-9-24)12(17(22)27)10-13-18(28)23(19(29)30-13)8-3-5-14(25)26/h2,4,7,10,20,24H,3,5-6,8-9H2,1H3,(H,25,26)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZGBCKPIGJCOQ-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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